molecular formula C14H11BrFNO2 B5534067 5-bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime

5-bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime

Cat. No. B5534067
M. Wt: 324.14 g/mol
InChI Key: QJAJKEMENRVWKH-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives similar to 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime involves multi-step chemical processes, including bromination and oximation reactions. For example, the synthesis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes is characterized by FT-IR, GC-MS, and NMR spectroscopy. These processes often involve geometry optimization and potential energy scan (PES) studies to predict the favored conformations of the synthesized compounds (Balachander & Manimekalai, 2017).

Molecular Structure Analysis

The molecular structure of related compounds, like (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, reveals complex intramolecular and intermolecular interactions, including hydrogen bonding and π-π interactions. These interactions are crucial for the stability and reactivity of the molecule. Structural investigations typically employ techniques like X-ray diffraction and vibrational spectroscopy, complemented by DFT calculations (Arunagiri et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime derivatives are diverse and include ortho-bromination, which is a key step in synthesizing substituted benzaldehydes. This process leverages palladium-catalyzed C-H activation, indicating the compound's reactivity towards selective halogenation (Dubost et al., 2011).

Physical Properties Analysis

The physical properties, such as crystal structure and bonding interactions of related compounds, are determined using various analytical techniques. For example, 2-Bromo-5-fluorobenzaldehyde exhibits specific crystallographic characteristics, with observed Br...F interactions and offset face-to-face π-stacking interactions, which are significant for understanding the compound's solid-state behavior (Tureski & Tanski, 2013).

Mechanism of Action

The mechanism of action of 5-bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde is not specified in the retrieved information. It’s used for proteomics research , which suggests it may interact with proteins in some way.

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, it’s recommended to refer to the Safety Data Sheet (SDS) and Certificate of Analysis .

Future Directions

The future directions of 5-bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde are not specified in the retrieved information. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions.

properties

IUPAC Name

(NE)-N-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2/c15-12-3-6-14(11(7-12)8-17-18)19-9-10-1-4-13(16)5-2-10/h1-8,18H,9H2/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAJKEMENRVWKH-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=NO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)/C=N/O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime

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